molecular formula C17H15BrN4O2 B5503768 N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine

N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B5503768
M. Wt: 387.2 g/mol
InChI Key: CLZHVVIGLSVGQV-ZVBGSRNCSA-N
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Description

The compound under discussion belongs to a class of chemicals that are frequently studied for their unique structural features and potential applications in various fields, such as drug development, material science, and as intermediates in organic synthesis. The interest in such compounds often revolves around their distinct molecular frameworks, which can exhibit unique physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where key functional groups are introduced through targeted chemical reactions. For example, compounds with similar structural frameworks have been synthesized by condensing aromatic aldehydes with amines or other nucleophiles in the presence of catalysts or under specific reaction conditions designed to favor the formation of the desired product (Hema et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the three-dimensional arrangement of atoms, the configuration of various functional groups, and the overall molecular geometry, which is crucial for understanding the compound's reactivity and properties. The single crystal X-ray diffraction analysis, for instance, has been employed to confirm the 3D structure and establish the intermolecular interactions responsible for the stability of the crystal structure of similar compounds (Hema et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence and positioning of functional groups, such as bromo, methoxy, and benzylidene moieties. These groups can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloaddition reactions, leading to the formation of new compounds with potentially valuable biological or physical properties.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are directly related to the compound's molecular structure. For example, the presence of halogen atoms and methoxy groups can significantly impact the compound's polarity, solubility in different solvents, and its melting point. These properties are crucial for determining the compound's suitability for specific applications, such as solvent selection for reactions or material processing.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are key factors in the compound's application in synthesis and other areas. The electronic effects of substituents such as methoxy and bromo groups play a significant role in determining these properties.

References:

Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including structures similar to N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for their antimicrobial properties. These compounds were found to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Anticancer Evaluation

Derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized and screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. Some of these compounds showed significant activity, suggesting their potential use in developing new treatments for cancer (Bekircan et al., 2008).

Nanotechnology Applications

The compound's related structures have also found applications in nanotechnology. For instance, benzoxazine dimers, which share some structural similarities with the compound , have been utilized as novel ligands for cerium(III) ion, leading to the successful preparation of single-phase ceria (CeO2) nanoparticles. These nanoparticles, characterized by their spherical shape and average diameter of 20 nm, demonstrate the potential use of such compounds in the synthesis of nanostructured materials with specific properties (Veranitisagul et al., 2011).

properties

IUPAC Name

(E)-1-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c1-23-16-7-14(9-21-22-11-19-20-12-22)15(18)8-17(16)24-10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZHVVIGLSVGQV-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN2C=NN=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/N2C=NN=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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